
n,n-Bis(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-methylpropyl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-methylpropyl)benzamide typically involves the direct condensation of benzoic acid with 2-methylpropylamine. This reaction is often carried out in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . The reaction conditions are mild, and the process is considered eco-friendly due to the use of ultrasonic technology.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of efficient and reusable catalysts, along with optimized reaction conditions, ensures high yields and cost-effectiveness. The process involves the purification of the product through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N,N-Bis(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses.
Pathways Involved: By inhibiting NF-κB activation, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various biological systems.
Comparison with Similar Compounds
N,N-Dimethylbenzamide: A simpler benzamide derivative with similar chemical properties.
N,N-Diethylbenzamide: Another benzamide derivative with slightly different alkyl groups.
N,N-Diisopropylbenzamide: A compound with bulkier alkyl groups compared to N,N-Bis(2-methylpropyl)benzamide.
Uniqueness: this compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its ability to inhibit NF-κB activation and induce apoptosis makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
6976-02-9 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H23NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
JYTNUJXHOWUHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


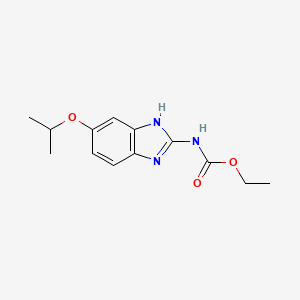





![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
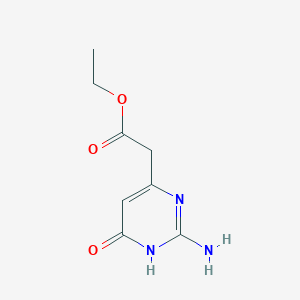
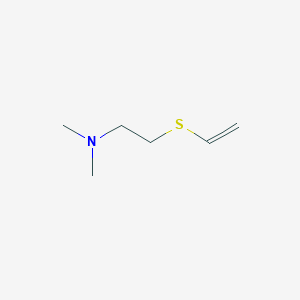
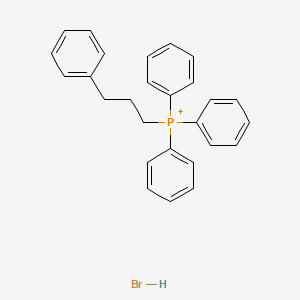
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
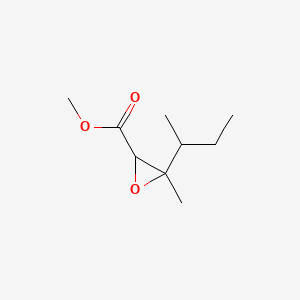

![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
